2-Isocyanobenzonitrile
Overview
Description
2-Isocyanobenzonitrile is an organic compound with the molecular formula C8H4N2 It is a derivative of benzonitrile, where an isocyano group replaces one of the hydrogen atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isocyanobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzonitrile with phosgene or its derivatives. The reaction typically occurs under controlled conditions to ensure the selective formation of the isocyano group. Another method involves the dehydration of 2-formylbenzonitrile oxime using dehydrating agents such as phosphorus oxychloride or thionyl chloride .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification methods ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Isocyanobenzonitrile undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding isocyanates or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzonitriles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
Major products formed from these reactions include substituted benzonitriles, amines, and isocyanates. These products have significant applications in organic synthesis and industrial processes.
Scientific Research Applications
2-Isocyanobenzonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of complex molecules.
Industry: It is utilized in the production of specialty chemicals, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Isocyanobenzonitrile involves covalent modification of essential metabolic enzymes. It targets enzymes involved in fatty acid biosynthesis and the hexosamine pathway, leading to the inhibition of bacterial growth. The compound binds covalently to the active site cysteines of these enzymes, disrupting their function and ultimately leading to cell death .
Comparison with Similar Compounds
2-Isocyanobenzonitrile shares similarities with other isocyanides and benzonitriles but stands out due to its unique chemical structure and reactivity. Similar compounds include:
Phenyl isocyanide: Similar in structure but differs in the position of the isocyano group.
Benzonitrile: Lacks the isocyano group, resulting in different chemical properties and reactivity.
Methyl isocyanide: Smaller in size and used in different applications compared to this compound
Properties
IUPAC Name |
2-isocyanobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2/c1-10-8-5-3-2-4-7(8)6-9/h2-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMWQSKIYNDFNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397676 | |
Record name | 2-isocyanobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90348-24-6 | |
Record name | 2-isocyanobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 90348-24-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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